- Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiationBeilstein Journal of Organic Chemistry, 2018, 14, 1222-1228,
Cas no 96799-03-0 (3-(Thiophen-2-yl)-1H-pyrazol-5-amine)

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Thiophen-2-yl)-1H-pyrazol-5-amine
- 5-Amino-3-(2-thienyl)pyrazole
- 5-Amino-3-(2-Thienyl)-1H-Pyrazole
- 5-Thien-2-yl-1H-pyrazol-3-amine
- 5-thiophen-2-yl-1H-pyrazol-3-amine
- 3-(2-Thienyl)-1H-pyrazol-5-amine
- 3-(2-thienyl)-5-aminopyrazole
- 5-(2-thienyl)-1H-pyrazol-3-amine
- 5-amino-3-(thien-2-yl)-1h-pyrazole
- 5-thiophen-2-yl-2H-pyrazol-3-ylamine
- GNF-Pf-1850
- 5-(2-Thienyl)-1H-pyrazol-3-amine (ACI)
- 3-Amino-5-(2-thienyl)-1H-pyrazole
- 3-Amino-5-(2-thienyl)pyrazole
- 3-Amino-5-(thiophen-2-yl)-1H-pyrazole
- 5-(Thien-2-yl)-2H-pyrazol-3-ylamine
- 5-(Thiophen-2-yl)-1H-pyrazol-3-amine
- 5-Amino-3-(2-thienyl)-2H-pyrazole
- DB-057648
- 5-(Thien-2-yl)-2H-pyrazol-3-ylamine;
- DTXSID80335160
- BBL020988
- 96799-03-0
- 1H-Pyrazol-3-amine, 5-(2-thienyl)-
- Maybridge1_004097
- SCHEMBL1143192
- CHEMBL600711
- CS-0250724
- TS-00130
- EN300-52029
- AKOS000178730
- J9N
- 3-thien-2-yl-1h-pyrazol-5-amine
- F2198-8611
- rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid
- 5-Amino-3-(thien-2-yl)pyrazole
- rac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid;
- 3-(2-Thienyl)-1H-pyrazol-5-amine #
- MFCD00051815
- Z317042252
- STK893694
- 5-Amino-3-(2-thienyl)pyrazole, 96%
- 5-amino-3-(2-thienyl)-pyrazole
- 1217605-10-1
- HMS553C07
- AKOS015904506
- F10469
- 3-thiophen-2-yl-1H-pyrazol-5-amine
- FS-1487
-
- MDL: MFCD00051815
- Inchi: 1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
- InChI Key: TXSOLYKLZBJHFF-UHFFFAOYSA-N
- SMILES: N1=C(N)C=C(C2=CC=CS2)N1
- BRN: 4399374
Computed Properties
- Exact Mass: 165.03600
- Monoisotopic Mass: 165.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 82.9Ų
- Tautomer Count: 5
Experimental Properties
- Color/Form: Brown or cream powder
- Density: 1.399
- Melting Point: 102-106 °C (lit.)
- Boiling Point: 453.8°Cat760mmHg
- Flash Point: 228.2°C
- Refractive Index: 1.707
- PSA: 82.94000
- LogP: 2.30160
- Solubility: Insoluble in water
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S22-S24/25-S36-S26
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A630370-5g |
5-Amino-3-(2-thienyl)pyrazole |
96799-03-0 | 5g |
$ 173.00 | 2023-04-19 | ||
Enamine | EN300-52029-0.5g |
3-(thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 95% | 0.5g |
$36.0 | 2023-05-01 | |
Enamine | EN300-52029-10.0g |
3-(thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 95% | 10g |
$281.0 | 2023-05-01 | |
Enamine | EN300-52029-2.5g |
3-(thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 95% | 2.5g |
$85.0 | 2023-05-01 | |
Life Chemicals | F2198-8611-30mg |
3-(thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
Apollo Scientific | OR3022-10g |
5-Amino-3-(thien-2-yl)-1H-pyrazole |
96799-03-0 | 10g |
£117.00 | 2023-09-01 | ||
Apollo Scientific | OR110021-1g |
5-Thien-2-yl-1H-pyrazol-3-amine |
96799-03-0 | 1g |
£22.00 | 2025-02-19 | ||
Life Chemicals | F2198-8611-5μmol |
3-(thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
Life Chemicals | F2198-8611-20μmol |
3-(thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F2198-8611-4mg |
3-(thiophen-2-yl)-1H-pyrazol-5-amine |
96799-03-0 | 90%+ | 4mg |
$66.0 | 2023-11-21 |
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Production Method
Synthetic Routes 1
Synthetic Routes 2
- Preparation of (arylsulfanylmethyl)pyrazolo[1,5-a]pyrimidinol derivatives as CXCR2 antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 3
- Activated nitriles in heterocyclic systems: some reactions on 2-thienoyl acetonitrileSohag Pure & Applied Science Bulletin, 1993, 9, 11-21,
Synthetic Routes 4
- Microwave-Facilitated SPOT-Synthesis of Antibacterial DipeptoidsACS Combinatorial Science, 2017, 19(12), 715-737,
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Raw materials
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Preparation Products
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 3-(Thiophen-2-yl)-1H-pyrazol-5-amine
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (CAS No. 96799-03-0)
The compound 3-(Thiophen-2-yl)-1H-pyrazol-5-amine, identified by the CAS registry number 96799-03-0, is a heterocyclic aromatic amine that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a thiophene substituent, making it a versatile molecule for various applications.
The molecular structure of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused with a thiophene group (a five-membered ring containing sulfur). The presence of the thiophene group introduces electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This makes it an interesting candidate for exploring its potential in drug design and material science.
Recent studies have highlighted the importance of heterocyclic compounds like 3-(Thiophen-2-yl)-1H-pyrazol-5-amine in medicinal chemistry. Researchers have investigated its potential as a lead compound for developing new therapeutic agents, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial activities. The compound's ability to interact with various biological targets, such as enzymes and receptors, has been explored in several in vitro and in vivo models.
In terms of synthesis, 3-(Thiophen-2-yl)-1H-pyrazol-5-amine can be prepared through various routes, including condensation reactions and cyclization processes. One common method involves the reaction of an appropriate thioamide with a substituted aldehyde or ketone under specific conditions to form the pyrazole ring. The substitution pattern on the thiophene ring can be modified to tailor the electronic properties of the compound, which is crucial for optimizing its bioactivity.
The physical properties of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine include a melting point of approximately 240°C and a molecular weight of 187.2 g/mol. Its solubility in common organic solvents such as dichloromethane and ethanol has been reported, making it suitable for various analytical techniques like HPLC and NMR spectroscopy.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and pharmacokinetic profiles of 3-(Thiophen-2-yllpyrazolamine. Molecular docking studies have revealed potential interactions with key proteins involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent. Additionally, quantum chemical calculations have provided insights into the electronic distribution within the molecule, which is essential for understanding its reactivity and stability.
In conclusion, 3-(Thiophen--pyrazolamine, with its unique structure and promising biological activities, continues to be a focal point in chemical research. Its versatility as a building block for more complex molecules and its potential therapeutic applications make it an invaluable compound in modern drug discovery.
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